(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 33305-75-8
VCID: VC21537987
InChI: InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
SMILES: CCOC(=O)C1CCCN1.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride

CAS No.: 33305-75-8

VCID: VC21537987

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride - 33305-75-8

Description

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound derived from the amino acid proline. It is widely recognized for its applications in organic synthesis, particularly as an organocatalyst in asymmetric synthesis, and as a precursor in the synthesis of pharmaceuticals. The compound's CAS number is 33305-75-8, and it is also known by other names such as L-proline ethyl ester hydrochloride and ethyl L-prolinate hydrochloride .

Hazards and Safety

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is classified under the GHS system with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include proper handling and disposal to avoid exposure.

Organic Synthesis

This compound is used as an organocatalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its chiral nature makes it valuable in creating pharmaceuticals with specific stereochemistry, which is crucial for drug efficacy and safety.

Pharmaceutical Development

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions. Its role in drug synthesis highlights its importance in the pharmaceutical industry.

Biochemical Research

The compound is employed in studies related to enzyme mechanisms and protein-ligand interactions. Its ability to interact with biomolecules makes it useful for understanding biological processes and developing therapeutic strategies.

Biological Activity

Pyrrolidine derivatives, including (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, exhibit a broad spectrum of biological activities. These include potential antimicrobial and anticancer effects, although specific mechanisms for this compound are not well-documented. The compound's interactions with biomolecules could involve enzyme modulation or changes in gene expression, but detailed studies are needed to elucidate these effects.

Comparison with Similar Compounds

CompoundUnique Features
(S)-Ethyl Pyrrolidine-2-carboxylate HydrochlorideEthyl ester group provides distinct reactivity and solubility properties
(S)-Methyl Pyrrolidine-2-carboxylate HydrochlorideMethyl ester group; used in similar applications but with different solubility characteristics
(S)-Benzyl Pyrrolidine-2-carboxylate HydrochlorideBenzyl ester group; often used in more complex synthetic routes due to its larger size
CAS No. 33305-75-8
Product Name (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Standard InChIKey DUJGQVVONTYHLT-RGMNGODLSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCCN1.Cl
SMILES CCOC(=O)C1CCCN1.Cl
Canonical SMILES CCOC(=O)C1CCCN1.Cl
Synonyms 33305-75-8;L-prolineethylesterhydrochloride;(S)-Ethylpyrrolidine-2-carboxylatehydrochloride;EthylL-prolinateHCl;SCHEMBL133134;EthylL-prolinatehydrochloride;prolineethylesterhydrochloride;CTK6F2864;DUJGQVVONTYHLT-RGMNGODLSA-N;MolPort-006-126-678;EINECS251-449-6;ANW-42217;AKOS015900667;AM82199;L-PROLINEETHYLESTERHYDROCHLORIDE;AK117179;KB-53371;ST2414663;FT-0693350;ST51054375;K-7686;I14-5862;2(S)-pyrrolidine-carboxylicacidethylesterhydrochloride
PubChem Compound 11679912
Last Modified Aug 15 2023

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